Z-Yvad-afc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Yvad-afc involves the coupling of Z-Tyr-Val-Ala-Asp with 7-amino-4-trifluoromethylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Z-Yvad-afc primarily undergoes enzymatic cleavage reactions. Upon interaction with caspase-1, the peptide bond between Asp and AFC is cleaved, releasing the fluorescent AFC molecule .
Common Reagents and Conditions
The enzymatic cleavage of this compound by caspase-1 is typically carried out in a buffered solution at physiological pH (around 7.4). The reaction conditions often include the presence of reducing agents such as dithiothreitol (DTT) to maintain the activity of caspase-1 .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits fluorescence with excitation and emission maxima at 400 nm and 505 nm, respectively .
Scientific Research Applications
Z-Yvad-afc has a wide range of applications in scientific research:
Mechanism of Action
Z-Yvad-afc exerts its effects through the specific recognition and cleavage by caspase-1. The molecular target of this compound is the active site of caspase-1, where the peptide bond between Asp and AFC is hydrolyzed. This cleavage releases the fluorescent AFC molecule, which can be detected and quantified . The pathway involved in this process is the caspase-1 mediated apoptotic and inflammatory signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Z-DEVD-AFC: A fluorogenic substrate for caspase-3, used to measure caspase-3 activity.
Z-LEHD-AFC: A fluorogenic substrate for caspase-9, used to measure caspase-9 activity.
Uniqueness of Z-Yvad-afc
This compound is unique in its specificity for caspase-1, making it an essential tool for studying caspase-1 activity and its role in apoptosis and inflammation. Unlike other similar compounds, this compound provides a higher Stokes’ shift, resulting in better separation of excitation and emission wavelengths, which enhances the sensitivity and accuracy of fluorescence measurements .
Properties
Molecular Formula |
C39H40F3N5O11 |
---|---|
Molecular Weight |
811.8 g/mol |
IUPAC Name |
3-[2-[[2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50) |
InChI Key |
QUINXAFKWYKRPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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